1-Octadecene

Catalog No.
S560592
CAS No.
112-88-9
M.F
C18H36
M. Wt
252.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octadecene

CAS Number

112-88-9

Product Name

1-Octadecene

IUPAC Name

octadec-1-ene

Molecular Formula

C18H36

Molecular Weight

252.5 g/mol

InChI

InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3H,1,4-18H2,2H3

InChI Key

CCCMONHAUSKTEQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC=C

Synonyms

1-octadecene

Canonical SMILES

CCCCCCCCCCCCCCCCC=C

The exact mass of the compound 1-Octadecene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66460. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Supplementary Records. It belongs to the ontological category of octadecene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

1-Octadecene (CAS 112-88-9) is a linear alpha-olefin widely utilized as a high-boiling, non-coordinating solvent and reactive precursor in advanced materials synthesis. Characterized by a high boiling point of approximately 315 °C and a melting point of 14–17 °C, it remains liquid at standard room temperature . In procurement and material selection, 1-octadecene is primarily valued for its thermal stability window, which accommodates the extreme temperatures required for high-quality nanocrystal growth, and its terminal alkene group, which enables efficient hydrosilylation and surface functionalization. Its non-coordinating nature allows chemists to decouple solvent effects from ligand-driven reaction kinetics, making it a foundational reagent in the scalable production of quantum dots, magnetic nanoparticles, and stable silicon monolayers .

Generic substitution of 1-octadecene with closely related hydrocarbons often fails due to strict thermal and physical processing requirements. Replacing it with its saturated analog, n-octadecane, introduces significant handling bottlenecks; n-octadecane is a solid at room temperature (melting point 26–29 °C), which frequently causes blockages in syringe pumps and automated injection lines during continuous-flow synthesis [1]. Conversely, substituting with shorter-chain alkenes like 1-hexadecene lowers the boiling point to ~274 °C, restricting the maximum achievable reaction temperature and thereby limiting the size and crystallinity of the resulting nanoparticles[2]. Furthermore, replacing 1-octadecene with traditional coordinating solvents like TOPO fundamentally alters reaction kinetics, removing the ability to independently tune precursor reactivity via custom ligands and often introducing unwanted impurities into the final product.

Thermal Processing Window and Nanocrystal Sizing

The boiling point of the solvent directly dictates the maximum reaction temperature, which in turn controls nanocrystal size and crystallinity. Thermal decomposition of iron oleate in 1-octadecene (boiling point ~315 °C) yields highly crystalline 12 nm Fe3O4 nanoparticles. In contrast, using the shorter-chain 1-hexadecene (boiling point ~274 °C) limits the maximum temperature, restricting the final particle size to 5 nm [1].

Evidence DimensionMaximum reaction temperature and resulting Fe3O4 nanoparticle size
Target Compound Data1-Octadecene: BP ~315 °C, yielding 12 nm particles
Comparator Or Baseline1-Hexadecene: BP ~274 °C, yielding 5 nm particles
Quantified Difference~41 °C higher thermal window enabling a 2.4x increase in particle diameter
ConditionsThermal decomposition of iron oleate precursors

Procuring 1-octadecene ensures access to the >300 °C thermal window necessary for synthesizing larger, application-ready magnetic nanoparticles with optimal crystallinity.

Ambient Processability and Syringe Pump Compatibility

For automated and continuous-flow synthesis, the physical state of the solvent at ambient temperature is critical. 1-Octadecene maintains a liquid state at standard room temperature (melting point 14–17 °C), allowing seamless integration with syringe pumps. Its saturated counterpart, n-octadecane, has a melting point of 26–29 °C, rendering it a solid at room temperature and requiring heated lines to prevent blockages during precursor injection [1].

Evidence DimensionAmbient physical state and melting point
Target Compound Data1-Octadecene: MP 14–17 °C (Liquid at 20 °C)
Comparator Or Baselinen-Octadecane: MP 26–29 °C (Solid at 20 °C)
Quantified Difference12 °C lower melting point, eliminating the need for heated injection lines
ConditionsStandard laboratory handling and syringe pump injection at 20 °C

Selecting 1-octadecene over octadecane eliminates the engineering overhead of heated lines, ensuring reproducible and blockage-free precursor delivery in automated manufacturing.

Kinetic Control via Non-Coordinating Solvent Behavior

In the synthesis of CdSe quantum dots, the choice between a coordinating and non-coordinating solvent fundamentally alters process control. When using 1-octadecene (a non-coordinating solvent), chemists can add specific ligands (e.g., oleic acid) to independently tune nucleation and growth kinetics. This is impossible with traditional coordinating solvents like TOPO, which dictate the reaction kinetics themselves and often leave strongly bound, difficult-to-remove impurities on the nanocrystal surface [1].

Evidence DimensionSolvent coordination and independent ligand tuning
Target Compound Data1-Octadecene: Non-coordinating, allows independent ligand-driven kinetic control
Comparator Or BaselineTOPO: Strongly coordinating, dominates surface binding and kinetics
Quantified DifferenceComplete decoupling of solvent bulk properties from surface coordination kinetics
ConditionsHot-injection synthesis of CdSe quantum dots

Procuring a non-coordinating solvent like 1-octadecene allows manufacturers to precisely engineer quantum dot size and surface chemistry using custom ligand formulations.

Hydrosilylation Selectivity for Surface Passivation

The chain length of terminal alkenes significantly impacts their reactivity and packing density during surface functionalization. During the photoinitiated hydrosilylation of luminescent silicon quantum dots, 1-octadecene demonstrates a 64% selectivity toward reaction at the terminal carbon. In contrast, shorter-chain alkenes like 1-pentene achieve only 39% selectivity. This enhanced selectivity and longer chain length result in a denser protective monolayer that prevents surface oxidation for months [1].

Evidence DimensionSelectivity toward reaction at the terminal carbon
Target Compound Data1-Octadecene: 64% selectivity
Comparator Or Baseline1-Pentene: 39% selectivity
Quantified Difference25% absolute increase in terminal carbon reaction selectivity
ConditionsPhotoinitiated hydrosilylation on silicon quantum dots

For semiconductor and nanomaterial functionalization, 1-octadecene provides superior monolayer density and long-term oxidation resistance compared to shorter-chain alkenes.

High-Temperature Synthesis of Monodisperse Nanocrystals

1-Octadecene is the solvent of choice for the thermal decomposition and hot-injection synthesis of metal oxide and semiconductor nanocrystals (e.g., Fe3O4, CdSe). Its high boiling point (~315 °C) provides the necessary thermal window to drive complete precursor decomposition and ligand removal, yielding larger, highly crystalline particles that cannot be achieved with lower-boiling alternatives like 1-hexadecene [1].

Automated Continuous-Flow Nanomaterial Manufacturing

In automated synthesis setups utilizing syringe pumps, 1-octadecene is heavily preferred over its saturated analog, octadecane. Because 1-octadecene is liquid at room temperature, it eliminates the need for heated precursor lines, preventing costly blockages and ensuring highly reproducible injection rates during scaled-up manufacturing [2].

Stable Passivation of Silicon Surfaces

1-Octadecene is highly effective as a hydrosilylation reagent for passivating silicon wafers and silicon quantum dots. Its high selectivity for terminal carbon attachment and long hydrophobic chain create a dense, highly stable Si-C monolayer that protects the underlying silicon from oxidation for extended periods, outperforming shorter-chain alkenes in both stability and reaction efficiency[3].

Physical Description

Liquid

XLogP3

10

Melting Point

17.5 °C

UNII

H5ZUQ6V4AK

GHS Hazard Statements

Aggregated GHS information provided by 469 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 469 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 464 of 469 companies with hazard statement code(s):;
H315 (95.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.75e-05 mmHg

Pictograms

Irritant

Irritant

Other CAS

27070-58-2
112-88-9
68855-60-7

Wikipedia

Octadecene

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Paper manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
1-Octadecene: ACTIVE
Octadecene: ACTIVE
Alkenes, C14-20 .alpha.-: ACTIVE

Dates

Last modified: 08-15-2023
Oleinikova, G. K.; Slinkina, N. N.; Afiyatullov, Sh. Sh.; Nonpolar compounds and free fatty acids from marine fungi Aspergillus ustus, Chemistry of Natural Compounds, 475, 805-806. DOI:10.1007/s10600-011-0066-3 PMID:26811110

Explore Compound Types